biological activities of 4-Allyl-2-methoxyphenyl cinnamate derivatives
biological activities of 4-Allyl-2-methoxyphenyl cinnamate derivatives
An In-Depth Technical Guide to the Biological Activities of 4-Allyl-2-methoxyphenyl Cinnamate Derivatives
Executive Summary As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing naturally derived scaffolds to achieve targeted polypharmacology. 4-Allyl-2-methoxyphenyl cinnamate, commonly known as eugenyl cinnamate, represents a highly successful hybridization of two privileged pharmacophores: eugenol (an allylbenzene) and cinnamic acid. This technical whitepaper explores the mechanistic rationale, biological activities, and validated experimental protocols for eugenyl cinnamate derivatives, providing a comprehensive framework for researchers developing novel multifunctional therapeutics.
Molecular Design and Mechanistic Rationale
The strategic hybridization of eugenol and cinnamic acid is not merely additive; it is highly synergistic. Eugenol possesses intrinsic antimicrobial, antioxidant, and anti-inflammatory properties, but its free phenolic hydroxyl group limits its lipophilicity and cellular permeability[1].
By esterifying this hydroxyl group with cinnamic acid, we achieve three critical structural upgrades:
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Enhanced Lipophilicity: The masking of the phenol increases the partition coefficient (LogP), facilitating rapid penetration through fungal cell walls, parasite teguments, and mammalian cell membranes.
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Michael Acceptor Integration: The cinnamate moiety introduces an α,β-unsaturated carbonyl system. This acts as a soft electrophile capable of interacting with nucleophilic cysteine residues in target proteins (such as viral proteases or cancer-related kinases)[2].
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Steric Shielding: The bulky aromatic rings prevent rapid metabolic degradation by esterases, prolonging the molecule's half-life in vitro and in vivo.
Spectrum of Biological Activities
Anticancer and Antimetastatic Efficacy
Eugenyl cinnamate derivatives have demonstrated profound antiproliferative and antimetastatic activities, particularly against murine melanoma (B16-F10) and breast cancer models[3][4]. The primary mechanism involves the disruption of actin polymerization, which directly impairs cancer cell invasion, adhesion, and colonization[3]. Furthermore, in silico molecular dynamics simulations reveal that eugenyl cinnamate exhibits high-affinity docking scores for critical oncogenic receptors, including EGFR and HER2, positioning it as a potent targeted inhibitor[4][5].
Anticancer and antimetastatic signaling pathway of eugenyl cinnamate.
Anti-Schistosomal Action via Autophagy Interference
Schistosomiasis remains a critical neglected tropical disease. Eugenyl cinnamate has emerged as a potent anti-schistosomal agent. Exposure to the compound induces severe phenotypic changes in the schistosomula of Schistosoma mansoni, characterized by massive cytoplasmic vacuolization, degeneration, and ultimately, parasite death within 72 hours[2][6]. Mechanistically, eugenol derivatives interfere with the parasite's autophagy pathways by preventing the dissociation of the Beclin1-Bcl2 heterodimer, leading to lethal autophagic stress[2].
Mechanism of anti-schistosomal activity via autophagy interference.
Antifungal and Antimicrobial Potency
Hybrid molecules of essential oil constituents are highly effective biopesticides. Eugenyl cinnamate exhibits 100% mycelial growth inhibition against aggressive phytopathogenic fungi such as Colletotrichum gloeosporioides and Fusarium oxysporum at concentrations as low as 0.5%[7][8]. The esterification of eugenol significantly enhances its ability to disrupt fungal cell membrane integrity compared to the parent compounds.
Anti-Tyrosinase and Antiviral Potential
Recent studies highlight the compound's ability to inhibit tyrosinase, making it a valuable candidate for anti-browning agents in the food industry and hyperpigmentation treatments in dermatology[9][10]. Additionally, molecular docking studies have confirmed the high binding affinity of cinnamic acid derivatives to the DENV-2 NS2B/NS3 protease, indicating potential as a Dengue virus antiviral[11].
Quantitative Data Summary
To facilitate rapid comparative analysis, the following table synthesizes the key quantitative metrics associated with eugenyl cinnamate across various biological assays.
| Biological Target / Assay | Metric | Value / Observation | Reference |
| Chemical Synthesis | Yield | 67% – 75.44% | [3][7] |
| Antifungal (C. gloeosporioides) | Mycelial Growth Inhibition | 100% inhibition at 0.5% conc. | [8] |
| Anti-Schistosomal (S. mansoni) | Parasite Viability | 100% mortality at 72 hours | [2] |
| Anticancer (Melanoma B16-F10) | Cytotoxicity | Impaired invasion/colonization | [3] |
| Antiviral (DENV-2 Protease) | Binding Affinity | High affinity to NS2B/NS3 | [11] |
Self-Validating Experimental Protocols
Trust in scientific literature requires protocols that contain built-in validation checkpoints. Below are the field-proven methodologies for synthesizing and evaluating eugenyl cinnamate.
Protocol 1: Synthesis and Validation of 4-Allyl-2-methoxyphenyl Cinnamate
Causality: We utilize an EDCI/DMAP-mediated coupling or cinnamoyl chloride substitution to ensure high-yield esterification without degrading the sensitive allyl double bond of eugenol[9][11].
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Reaction Setup: Dissolve 2.4 mmol of cinnamoyl chloride and 2.4 mmol of eugenol in 15 mL of anhydrous dichloromethane (DCM)[11].
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Catalysis: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) dropwise under an inert argon atmosphere at 0°C.
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Progression: Stir the mixture at room temperature for 2–4 hours. Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (2:1 v/v) mobile phase. The disappearance of the eugenol spot confirms reaction completion[3].
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Quenching & Extraction: Quench with 30 mL of distilled water. Extract the organic layer with DCM (3 × 15 mL), wash with saturated brine, and dry over anhydrous sodium sulfate[9].
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Purification: Evaporate the solvent and purify the crude product via silica gel column chromatography.
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Structural Validation: Confirm the structure via 1 H-NMR (500 MHz, CDCl 3 ). Critical Checkpoint: Look for the characteristic trans-alkene doublets at δ 7.88 ppm (d, J = 16.0 Hz, 1H) and δ 6.68 ppm (d, J = 16.0 Hz, 1H), which validate the integrity of the cinnamate moiety[7][8][10].
Protocol 2: In Vitro Anti-Schistosomal Vacuolization Assay
Causality: Because eugenyl cinnamate induces death via autophagic vacuolization, simple live/dead staining is insufficient. We must visually validate the morphological destruction of the parasite[2][6].
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Parasite Preparation: Isolate mechanically transformed schistosomula of S. mansoni and culture them in Basal Medium Eagle (BME) supplemented with 10% fetal calf serum at 37°C and 5% CO 2 .
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Compound Administration: Prepare a 10 mM stock of eugenyl cinnamate in DMSO. Dose the schistosomula at a final concentration of 10–50 μ M. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity.
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Morphological Tracking: Incubate for 24, 48, and 72 hours. Self-Validation Checkpoint: At 24 hours, utilize phase-contrast microscopy to verify the formation of large cytoplasmic vacuoles.
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Viability Scoring: At 72 hours, assess viability based on motility, shape, and vital dye exclusion (e.g., Trypan Blue). 100% mortality should correlate with complete structural degeneration[2].
References
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Biological Activity of Hybrid Molecules Based on Major Constituents of Cinnammomun verum and Thymus vulgaris Essential Oils. MDPI. Available at:[Link]
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Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. National Center for Biotechnology Information (NCBI). Available at:[Link]
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Synthesis of cinnamic acid ester derivatives with antiproliferative and antimetastatic activities on murine melanoma cells. ResearchGate. Available at:[Link]
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Semisynthetic Derivatives of Eugenol and their Biological Properties: A Fleeting Look at the Promising Molecules. ResearchGate. Available at:[Link]
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Anti-Schistosomal Activity of Cinnamic Acid Esters: Eugenyl and Thymyl Cinnamate Induce Cytoplasmic Vacuoles and Death in Schistosomula of Schistosoma mansoni. National Center for Biotechnology Information (NCBI). Available at:[Link]
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Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. MDPI. Available at:[Link]
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Integrated virtual screening and molecular dynamics simulation. Semantic Scholar. Available at:[Link]
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From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. ACS Publications. Available at:[Link]
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SYNTHESIS, CHARACTERIZATION, AND IN-SILICO STUDIES OF CINNAMIC ACID DERIVATIVES TOWARDS DENGUE VIRUS. Malaysian Journal of Analytical Sciences. Available at:[Link]
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Synthesis of Eugenyl Cinnamate from Clove Oil (Syzygium aromaticum) via Bromination-Dehydrobromination Methods. ResearchGate. Available at:[Link]
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